4-Fluoro-2-morpholinoaniline
Overview
Description
4-Fluoro-2-morpholinoaniline is an organic compound with the molecular formula C10H13FN2O It is characterized by the presence of a fluorine atom at the fourth position and a morpholine ring attached to the aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-morpholinoaniline typically involves the nucleophilic substitution of 3,4-difluoronitrobenzene with morpholine in the presence of a base such as cesium carbonate (Cs2CO3) in tetrahydrofuran (THF) at 50°C. This reaction yields 4-(2-fluoro-4-nitrophenyl)morpholine, which is then reduced using iron powder and calcium chloride in ethanol to produce this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-morpholinoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions typically target the nitro group, converting it to an amine.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Iron powder and calcium chloride in ethanol are commonly employed.
Substitution: Bases like cesium carbonate (Cs2CO3) in solvents like THF are used.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-Fluoro-2-morpholinoaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-morpholinoaniline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been studied as a DNA gyrase inhibitor, where it binds to the enzyme’s active site, inhibiting its function and thereby exerting antibacterial effects . The compound’s unique structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological activity.
Comparison with Similar Compounds
3-Fluoro-4-morpholinoaniline: An intermediate in the synthesis of the antibiotic drug linezolid.
4-Fluoroaniline: Lacks the morpholine ring, resulting in different chemical properties.
2-Morpholinoaniline: Lacks the fluorine atom, affecting its reactivity and applications.
Uniqueness: 4-Fluoro-2-morpholinoaniline is unique due to the presence of both the fluorine atom and the morpholine ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its effectiveness in various scientific applications .
Properties
IUPAC Name |
4-fluoro-2-morpholin-4-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-8-1-2-9(12)10(7-8)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRCCLABFZZQGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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